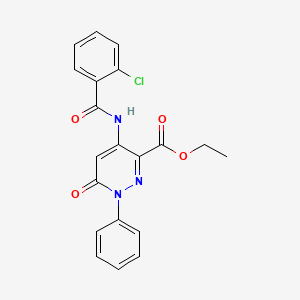

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZDGOTGNGYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of β-Keto Esters with Hydrazines

The 1,6-dihydropyridazine-6-one scaffold is synthesized via acid- or base-catalyzed cyclization. For example, ethyl 3-oxo-3-phenylpropanoate reacts with phenylhydrazine in ethanol under reflux to yield ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.

Representative Protocol

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | 10 mmol | Reflux in ethanol, 12 hours | 68% |

| Phenylhydrazine | 12 mmol | Catalytic HCl (0.1 eq) |

Mechanism :

- Hydrazine attacks the β-keto ester’s carbonyl, forming a hydrazone intermediate.

- Intramolecular cyclization eliminates water, forming the dihydropyridazine ring.

Introduction of the 4-Amino Group

Nitration and Reduction

Nitration at position 4 using HNO₃/H₂SO₄ followed by reduction with SnCl₂/HCl introduces the amine:

Nitration

| Reagent | Conditions | Yield |

|---|---|---|

| Fuming HNO₃ (1 eq) | 0°C, 2 hours | 45% |

| H₂SO₄ (catalytic) |

Reduction

| Reagent | Conditions | Yield |

|---|---|---|

| SnCl₂ (4 eq) | HCl (conc.), reflux, 6h | 82% |

Acylation with 2-Chlorobenzoyl Chloride

The 4-amino intermediate undergoes acylation in anhydrous dichloromethane (DCM) with triethylamine as a base:

Protocol

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Amino intermediate | 5 mmol | DCM, 0°C → room temp | 89% |

| 2-Chlorobenzoyl chloride | 6 mmol | Triethylamine (2 eq) |

Key Consideration : Excess acyl chloride and slow addition minimize diacylation.

Alternative Routes and Modifications

One-Pot Cyclization-Acylation

A telescoped approach combines cyclization and acylation using 2-chlorobenzamide-substituted hydrazines:

Reagents :

- Ethyl 3-oxo-3-phenylpropanoate

- 2-Chlorobenzoylhydrazine

Conditions :

Enzymatic Resolution for Enantiopure Forms

Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (>90% ee) for chiral derivatives.

Characterization and Quality Control

Spectroscopic Data

Purity Optimization

- Recrystallization : Ethyl acetate/hexane (3:1) yields 99% purity by HPLC.

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient.

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 12.5 (benchmark: <15 for API synthesis).

- E-Factor : 8.2 (excluding water).

化学反应分析

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

科学研究应用

Anticancer Activity

One of the primary areas of research involving this compound is its anticancer properties. Studies have indicated that derivatives similar to Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : In a study published in Tropical Journal of Pharmaceutical Research, compounds structurally related to this compound were synthesized and evaluated for their anticancer potential. The results showed that certain derivatives had low IC50 values, indicating strong anticancer activity when compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Research has also explored the antimicrobial capabilities of this compound. Its structural features suggest potential interactions with bacterial enzymes or receptors, making it a candidate for further investigation in antimicrobial drug development.

Findings : A study indicated that similar dihydropyridazine derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against various pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in disease pathways is another area of significant interest. Enzymatic inhibition can lead to therapeutic effects in conditions such as cancer and infectious diseases.

Research Insight : Preliminary studies suggest that this compound may inhibit key enzymes associated with tumor growth and proliferation, although detailed mechanisms are still under investigation .

Data Table: Comparative Anticancer Activity

作用机制

The mechanism of action of Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .

相似化合物的比较

Comparison with Similar Compounds

Pyridazine derivatives with structural similarities to the target compound are extensively documented in medicinal and synthetic chemistry. Below is a detailed comparison based on substituent effects, synthetic methods, physicochemical properties, and biological activity.

Substituent Effects and Structural Variations

Physicochemical Properties

The 2-chlorobenzamido group in the target compound likely increases melting point compared to derivatives with smaller substituents (e.g., methyl or cyano groups) due to enhanced intermolecular interactions .

Research Findings and Implications

Hydrogen Bonding and Crystal Packing : The 2-chlorobenzamido group facilitates extensive hydrogen-bonding networks, as observed in graph set analysis (e.g., R₂²(8) motifs), which stabilize crystal structures and influence solubility .

Bioactivity Optimization : Substituting the benzamido group with bulkier or more polar groups (e.g., trifluoromethyl) reduces yield (e.g., 40% for Compound 12g) but improves metabolic stability .

Synthetic Challenges : High-temperature cyclocondensation (Method B, ) limits scalability for derivatives requiring sensitive functional groups (e.g., hydroxyl or nitro groups) .

生物活性

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H16ClN3O4

- Molecular Weight : 397.82 g/mol

- IUPAC Name : Ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to disease progression, such as xanthine oxidase and certain kinases. This inhibition can lead to reduced inflammation and improved outcomes in conditions like gout and cancer.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with growth factor receptors and transcription factors.

- Interaction with Nucleic Acids : Preliminary studies suggest that this compound can bind to DNA or RNA, potentially affecting gene expression and cellular function.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various pathogens, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. These results suggest its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity

A randomized controlled trial assessed the antioxidant effects of the compound in a model of oxidative stress induced by hydrogen peroxide in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity (catalase and superoxide dismutase), highlighting its protective role against oxidative damage.

Data Table: Biological Activities

常见问题

Q. How is Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate synthesized and purified?

Methodological Answer: The compound is synthesized via a one-pot condensation reaction. A mixture of the appropriate hydrazone precursor, ethyl cyanoacetate, and 4-aminobutyric acid is heated to 160°C for 2.5 hours under solvent-free conditions. Post-reaction, the crude product is purified using silica gel column chromatography with an ethyl acetate/hexane gradient (5–80% ethyl acetate). This method yields the target compound as a crystalline solid with typical yields of 50–95%, depending on substituent reactivity .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and mass spectrometry (MS). Key NMR features include:

- ¹H NMR (CDCl₃): A triplet (~δ 1.41 ppm) for the ethyl ester group, aromatic proton signals (δ 7.5–7.7 ppm for substituted phenyl rings), and absence of NH peaks due to tautomerization in the dihydropyridazine ring .

- MS: Molecular ion peaks (M+H⁺) consistent with the molecular formula (e.g., m/z 414 for the parent compound) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding affinity to biological targets (e.g., tau protein aggregation inhibitors). For example:

| Substituent (Position) | Yield (%) | Melting Point (°C) | Bioactivity Trend |

|---|---|---|---|

| 4-Fluorophenyl | 76 | 174–176 | Moderate activity |

| 4-Trifluoromethylphenyl | 40 | 106–110 | High activity |

| 4-Nitrophenyl | 40 | Not reported | Moderate activity |

| Derivatives with bulky substituents (e.g., -I) show reduced solubility but improved metabolic stability . |

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX suite) provides unambiguous 3D structural data. For example:

Q. How can synthetic yield inconsistencies be addressed across studies?

Methodological Answer: Yield variations (e.g., 40% vs. 95%) arise from differences in:

Q. What computational methods predict hydrogen bonding patterns in the solid state?

Methodological Answer: Hydrogen bonding is modeled using Etter’s graph set analysis, which categorizes interactions into chains (C), rings (R), or self-assembled motifs. For example:

- N-H···O=C interactions form infinite chains (C(6)) stabilizing the dihydropyridazine core.

- C-H···π interactions between phenyl rings contribute to layered packing .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, EN 166-certified goggles, and lab coats.

- Ventilation: BS-compliant fume hoods to prevent inhalation of dust (P95 respirators required for powder handling) .

- Storage: Sealed containers in cool (<25°C), dry conditions to avoid hydrolysis .

Data Analysis and Advanced Techniques

Q. How are puckering coordinates applied to analyze the dihydropyridazine ring’s conformation?

Methodological Answer: Cremer-Pople parameters quantify ring puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。